4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride
Description
¹H NMR Spectroscopy
In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum reveals:
- Aromatic protons as a doublet of doublets at δ 7.82 ppm (J = 8.2 Hz, 1H, H-6) and a doublet at δ 7.45 ppm (J = 8.2 Hz, 1H, H-5).
- The methyl group as a singlet at δ 2.34 ppm (3H, -CH₃).
- The hydroxylamine proton (-NOH) as a broad singlet at δ 11.2 ppm , indicative of hydrogen bonding with the solvent.
¹³C NMR Spectroscopy
Key signals include:
IR Spectroscopy
Prominent absorptions (cm⁻¹):
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 248.5 ([M]⁺), with fragments at m/z 213.4 ([M-Cl]⁺) and m/z 170.3 ([M-Br]⁺).
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction of a related compound, (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS not listed), reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 8.15 Å, c = 12.89 Å, β = 98.5° . While direct data for the brominated analog is unavailable, similar packing motifs are expected, with intermolecular hydrogen bonds between the hydroxylamine oxygen and adjacent chlorine atoms stabilizing the lattice.
Comparative Structural Analysis with Analogous Carbonimidoyl Chlorides
Table 3: Comparison with structurally related compounds
Key observations:
- Bromine’s larger atomic radius compared to chlorine increases steric bulk, slightly elongating the C=N bond.
- The hydroxylamine group enhances solubility in polar aprotic solvents (e.g., DMSO) relative to non-functionalized analogs.
- Melting points correlate with molecular symmetry; the brominated derivative’s lower symmetry results in a broader melting range.
Properties
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGZOCWBTVDMO-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-bromo-3-methylbenzene-1-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.
| Reaction Type | Products Formed |
|---|---|
| Substitution | Azides, thiocyanates |
| Oxidation | Carbonyl compounds (aldehydes/ketones) |
| Reduction | Amines |
| Hydrolysis | Carboxylic acids |
Biology
- Biochemical Probes : The reactive functional groups make it suitable for studying biological interactions. Research has shown its potential antimicrobial and anticancer properties.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Disruption of bacterial membranes |
| Anticancer | Induction of apoptosis via specific pathways |
Medicine
- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for various diseases. Studies have indicated that it may inhibit enzyme activity and disrupt cellular processes.
Recent studies have highlighted the biological activities of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial effects | Significant inhibition against Gram-positive bacteria with MIC values ranging from 10-20 µg/mL. |
| Study B (2024) | Anticancer activity | Reduced cell viability in breast cancer cell lines by 50% at concentrations of 25 µM after 48 hours. |
| Study C (2022) | Mechanistic insights | Identified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption. |
Antimicrobial Efficacy
In vitro tests against bacterial strains like Staphylococcus aureus and Escherichia coli demonstrated potent antimicrobial activity. The mechanism involved membrane disruption and enzyme inhibition confirmed through biochemical assays.
Cancer Cell Line Studies
Research involving MCF-7 breast cancer cells revealed that treatment with the compound increased levels of reactive oxygen species (ROS), promoting apoptosis. Flow cytometry analysis indicated significant cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride involves its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity. The bromine atom and hydroxyl group also contribute to the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride to other brominated aromatic amines and hydrochlorides are outlined below, based on similarity scores and substituent patterns from .
Table 1: Key Structural and Functional Comparisons
| CAS No. | Compound Name | Similarity Score | Key Structural Features | Functional Differences |
|---|---|---|---|---|
| 919346-89-7 | 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride | 1.00 | Bromine (C4), methyl (C3), N-hydroxy carbonimidoyl chloride | Reference compound; high electrophilicity |
| 67344-77-8 | 1-(3-Bromophenyl)-N-methylmethanamine | 0.93 | Bromine (C3), methylamine side chain | Lacks hydroxylamine and chloride groups |
| 874-73-7 | N-Methyl-4-bromobenzylamine Hydrochloride | 0.93 | Bromine (C4), benzylamine hydrochloride | Protonated amine; no reactive chloride |
| 923590-95-8 | 4-Bromoisoindoline hydrochloride | 0.91 | Brominated isoindoline core, hydrochloride | Cyclic amine structure; distinct ring system |
| 699-03-6 | 1-(4-Bromophenyl)-N-methylmethanamine | 0.90 | Bromine (C4), methylamine side chain | Linear vs. hydroxylamine-carbonimidoyl |
Key Findings:
Substituent Positioning :
- Compounds with bromine at position 4 (e.g., 874-73-7, 699-03-6) exhibit higher similarity (~0.90–0.93) to the reference compound than those with bromine at position 3 (e.g., 67344-77-8). This highlights the role of para-substitution in maintaining electronic and steric profiles .
Functional Group Reactivity :
- The reference compound’s carbonimidoyl chloride group confers electrophilicity, enabling reactions with amines or alcohols. In contrast, hydrochlorides (e.g., 874-73-7, 923590-95-8) are stabilized salts with reduced reactivity, favoring solubility in polar solvents .
Structural Complexity :
- Cyclic amines like 4-bromoisoindoline hydrochloride (CAS 923590-95-8) diverge significantly due to their fused-ring systems, limiting their utility in linear synthesis pathways compared to the reference compound’s planar aromatic scaffold .
Biological Activity
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and biological activity:
- Bromine Atom : Enhances electrophilic character.
- Hydroxyl Group : Increases polarity and potential for hydrogen bonding.
- Carbonimidoyl Chloride Group : Capable of forming covalent bonds with nucleophiles.
These structural elements facilitate interactions with biological molecules, which are crucial for its activity.
The mechanism of action of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride involves:
- Covalent Bond Formation : The carbonimidoyl chloride can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial properties.
- Anticancer Properties : It may induce apoptosis or inhibit cell proliferation through specific signaling pathways, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. For instance, it has been evaluated for its effects on triple-negative breast cancer (TNBC) cell lines, where it was found to induce autophagic cell death and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the functional groups can enhance its efficacy against cancer cells.
Data Tables
| Biological Activity | Target Organism/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Growth inhibition | |
| Anticancer | TNBC Cell Lines | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at specific concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : In a study focusing on TNBC, 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride was shown to inhibit mTOR signaling pathways, which are crucial for tumor growth and survival. This inhibition led to significant reductions in cell proliferation and increased rates of apoptosis in treated cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aryl carbonimidoyl chlorides typically involves nitrosation followed by chlorination. For brominated analogs, a two-step protocol is recommended:
Nitrosation : React 4-bromo-3-methylaniline with sodium nitrite in acidic media (e.g., HCl/H₂O) to form the nitroso intermediate.
Chlorination : Treat the nitroso compound with phosphoryl chloride (POCl₃) under reflux, followed by quenching with hydroxylamine to stabilize the N-hydroxy group.
- Key Variables : Excess POCl₃ (1.5–2.0 equiv) and controlled temperature (60–80°C) minimize side products like hydrolysis to carboxamides .
- Yield Optimization : Yields drop below 40% if moisture is introduced during chlorination. Use anhydrous solvents and inert atmosphere.
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer :
- Stability : The compound is moisture-sensitive due to the carbonimidoyl chloride group. Hydrolysis to the corresponding urea or carboxamide occurs rapidly in aqueous environments.
- Storage : Store under argon at –20°C in amber vials. Desiccants (e.g., molecular sieves) must be added to the storage container .
- Handling : Use glove boxes or Schlenk lines for transfers. Avoid contact with alcohols, amines, or water during reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the imidoyl chloride carbon (δ 160–165 ppm) and the N-hydroxy proton (δ 8.5–9.5 ppm, broad).
- IR Spectroscopy : Confirm the C=N stretch (1590–1630 cm⁻¹) and absence of –NH₂ peaks (3300–3500 cm⁻¹).
- Mass Spectrometry : Use EI-MS to detect the molecular ion cluster ([M]⁺ at m/z ~263/265 for Br isotopes) and fragmentation patterns (e.g., loss of Cl or Br) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., imidoyl chloride vs. oxime chloride)?
- Methodological Answer :
- X-Ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) is critical to confirm the imidoyl chloride structure. Key metrics:
- Bond length of C=N (1.28–1.32 Å) vs. C–N (1.45 Å in oximes).
- Planarity of the N-hydroxy group relative to the aromatic ring.
- Contradiction Management : If crystallography fails (e.g., poor crystal quality), use 2D NMR (HSQC, HMBC) to correlate the N-hydroxy proton with the imidoyl carbon .
Q. What mechanistic insights explain competing side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer :
- Competing Pathways :
Aminolysis : Attack by amines forms ureas (major byproduct).
Hydrolysis : Traces of water yield carboxamides.
- Mitigation Strategies :
- Pre-dry reagents (e.g., molecular sieves in THF).
- Use bulky bases (e.g., DIPEA) to deprotonate nucleophiles without promoting hydrolysis.
- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate imidoyl intermediates .
Q. How do electronic effects of the 4-bromo and 3-methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Analysis :
- The 4-bromo group acts as a weak electron-withdrawing meta-director, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- The 3-methyl group sterically hinders ortho positions, favoring para-selective reactions.
- Case Study : Suzuki-Miyaura coupling with arylboronic acids proceeds at 80°C with Pd(PPh₃)₄ (5 mol%), but yields drop if the methyl group is replaced with bulkier substituents .
Critical Analysis of Contradictions
- Synthesis Yields : Literature reports varying yields (30–75%) due to differences in chlorination conditions. Lower yields (<50%) often stem from inadequate drying of POCl₃ .
- Safety Data : While no direct SDS exists for this compound, protocols for 4-bromobenzoyl chloride (skin corrosion, severe eye damage ) should be extrapolated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
